4-(((4,5-Dihydro-1H-imidazol-2-yl)methyl)(p-tolyl)amino)phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LUN42518 Hydrochloride, with the CAS number 47142-51-8, is an analogue of phentolamine. Phentolamine is a nonselective alpha-adrenergic antagonist. This compound is primarily used in scientific research and is not intended for human or veterinary therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LUN42518 Hydrochloride involves the alkylation of diphenylamines with chloroacetonitrile. This method provides a new entry to phentolamine analogues . The reaction conditions typically involve the use of a suitable solvent and a base to facilitate the alkylation process.
Industrial Production Methods
While specific industrial production methods for LUN42518 Hydrochloride are not detailed, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing quality control measures to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
LUN42518 Hydrochloride, being an analogue of phentolamine, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, reduction may yield an alcohol, and substitution may yield a halogenated compound.
Scientific Research Applications
LUN42518 Hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of alpha-adrenergic antagonists.
Biology: It is used to study the effects of alpha-adrenergic antagonists on biological systems.
Medicine: It is used in preclinical studies to investigate potential therapeutic effects.
Industry: It is used in the development of new pharmaceuticals and chemical products
Mechanism of Action
LUN42518 Hydrochloride exerts its effects by acting as a nonselective alpha-adrenergic antagonist. This means it binds to alpha-adrenergic receptors and inhibits their activity. The molecular targets include alpha-1 and alpha-2 adrenergic receptors. The pathways involved include the inhibition of adrenergic signaling, which can lead to vasodilation and decreased blood pressure .
Comparison with Similar Compounds
Similar Compounds
Phentolamine: The parent compound, also a nonselective alpha-adrenergic antagonist.
RS 17053 Hydrochloride: A potent and selective antagonist of alpha-1A adrenoceptor.
Yohimbine Hydrochloride: Another alpha-adrenergic antagonist with different selectivity.
Uniqueness
LUN42518 Hydrochloride is unique due to its specific structural modifications compared to phentolamine. These modifications may result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research purposes .
Properties
Molecular Formula |
C17H20ClN3O |
---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;hydrochloride |
InChI |
InChI=1S/C17H19N3O.ClH/c1-13-2-4-14(5-3-13)20(12-17-18-10-11-19-17)15-6-8-16(21)9-7-15;/h2-9,21H,10-12H2,1H3,(H,18,19);1H |
InChI Key |
JZYAMURVBSVJTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC=C(C=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.